molecular formula C9H20Cl2N2 B582043 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride CAS No. 906081-58-1

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride

Cat. No.: B582043
CAS No.: 906081-58-1
M. Wt: 227.173
InChI Key: ZYQLBGNYBPWAFH-XFRIOYGNSA-N
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Description

“9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride” is a chemical compound with the molecular formula C9H18N2.2ClH and a molecular weight of 227.18 . It is an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7-,8+,9-;; . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 200.9±8.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C . Its molar refractivity is 46.8±0.3 cm3 .

Scientific Research Applications

Advanced Oxidation Processes for Degradation of Nitrogen-Containing Compounds

Nitrogen-containing compounds, including amines and azo-based substances, are prevalent in various industries and pose environmental risks due to their resistance to conventional degradation. Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of these compounds. This approach could potentially apply to the degradation or transformation of "9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride," considering its nitrogen-containing structure. Ozone and Fenton processes are particularly noted for their reactivity towards amines, with degradation sensitivity highly dependent on conditions such as pH and treatment duration (Bhat & Gogate, 2021).

Synthesis and Biological Activities of Heterocyclic Compounds

Research on heterocyclic compounds, particularly those derived from reactions involving ketones, aldehydes, and ammonium acetate, highlights the synthesis and potential biological activities of these structures. The functionalization of compounds like "this compound" could lead to derivatives with significant antibacterial and antifungal activities. The study of 3-azabicyclo [3.3.1] nonanones derivatives reveals that electron-withdrawing groups enhance biological activity, suggesting avenues for the modification and application of the compound (Mazimba & Mosarwa, 2015).

Neuroprotective and Antidepressant Activities

While not directly related to "this compound," studies on various compounds with structural similarities to tricyclic antidepressants provide insights into the potential neurobiological properties of such chemicals. Research has demonstrated that certain compounds can interact with neurotransmitter systems, exhibit neuroprotective qualities, and potentially offer benefits in treating depressive disorders. This suggests that similar compounds, possibly including "this compound," could be explored for their effects on central plasticity, neuronal excitability, and their roles in emotional learning and memory (McEwen & Olié, 2005).

Mechanism of Action

Target of Action

The primary target of 9-Methyl-9-azabicyclo[33It is suggested that it may have a role as an antiemetic , which are drugs that help prevent and treat nausea and vomiting, often used in chemotherapy and surgery .

Mode of Action

The specific mode of action of 9-Methyl-9-azabicyclo[33As an antiemetic, it could potentially work by blocking the action of neurotransmitters in the brain that trigger nausea and vomiting .

Biochemical Pathways

The exact biochemical pathways affected by 9-Methyl-9-azabicyclo[33Antiemetics often work by interfering with neurotransmitter pathways, such as the serotonin pathway, in the brain to prevent the initiation of the vomiting reflex .

Result of Action

The molecular and cellular effects of 9-Methyl-9-azabicyclo[33As an antiemetic, its overall effect would be the prevention or reduction of nausea and vomiting .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 9-Methyl-9-azabicyclo[33It is noted that the compound should be stored in an inert atmosphere at room temperature .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Future Directions

As an impurity in the synthesis of Granisetron HCl, future research may focus on methods to minimize its formation or to remove it from the final product . Further studies may also explore its potential effects on the efficacy and safety of Granisetron HCl.

Biochemical Analysis

Biochemical Properties

9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride plays a crucial role in biochemical reactions. It interacts with specific enzymes and proteins, influencing their activity and function. For instance, it is an impurity in the synthesis of Granisetron HCl, a specific serotonin (5HT3) receptor antagonist used as an antiemetic . The compound’s interactions with enzymes and proteins are essential for its biochemical activity, affecting various biochemical pathways and processes.

Cellular Effects

The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can alter cellular responses to external stimuli, while changes in gene expression can affect protein synthesis and cellular function. Additionally, its influence on cellular metabolism can modify the energy production and consumption within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific biomolecules, altering their structure and function. This binding can inhibit or activate enzymes, leading to changes in biochemical pathways. Additionally, the compound can influence gene expression, affecting the synthesis of proteins and other biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity. Long-term effects observed in in vitro and in vivo studies include alterations in cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects observed in studies indicate that the compound’s activity is dose-dependent, with specific dosages required to achieve desired biochemical outcomes. Toxic effects at high doses include cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity, affecting the synthesis and degradation of biomolecules. Changes in metabolic flux can alter the balance of metabolites within cells, impacting cellular function and metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s distribution within cells and tissues, affecting its availability and activity. The compound’s transport and distribution are essential for its role in biochemical reactions and processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a role in its localization, ensuring that the compound reaches its intended site of action. The subcellular localization of the compound is essential for its role in cellular processes and biochemical reactions .

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQLBGNYBPWAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596859
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135906-03-5
Record name 9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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